molecular formula C9H11ClFN B565959 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS No. 879324-66-0

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B565959
CAS No.: 879324-66-0
M. Wt: 187.642
InChI Key: ZQPBZLHQLCAFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is a white crystalline powder commonly used in scientific research

Scientific Research Applications

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its selective antagonism of the 5-HT2 receptor and its ability to inhibit dopamine and noradrenaline uptake set it apart from other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBZLHQLCAFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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